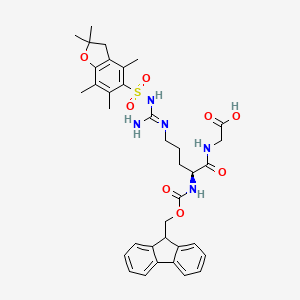

Fmoc-Arg(Pbf)-Gly-OH

Description

Contextualizing the Role of Protected Amino Acid Derivatives in Modern Peptide Synthesis

Modern peptide synthesis, particularly solid-phase peptide synthesis (SPPS), relies heavily on the use of protected amino acid derivatives. iris-biotech.de During the stepwise assembly of a peptide chain, the reactive functional groups of the amino acids, such as the alpha-amino group and any reactive side chains, must be temporarily blocked or "protected." iris-biotech.debiosynth.com This prevents unwanted side reactions, such as polymerization or branching, ensuring that the peptide chain is built in the correct sequence. iris-biotech.debiosynth.com The choice of these protecting groups is critical and is based on their stability under certain conditions and their selective removal under others, a concept known as orthogonality. iris-biotech.desigmaaldrich.com

Significance of Arginine Residues in Peptide Structure and Function Research

Arginine, with its positively charged guanidinium (B1211019) group, is a crucial amino acid in many biologically active peptides and proteins. researchgate.neteurekaselect.com This unique side chain allows arginine to participate in a variety of interactions, including the formation of salt bridges and hydrogen bonds, which are vital for stabilizing macromolecular structures. researchgate.neteurekaselect.com Arginine-rich peptides are often involved in critical cellular processes, including gene expression, and some have been developed as cell-penetrating peptides for drug delivery. researchgate.neteurekaselect.commdpi.com The presence of arginine can significantly influence a peptide's structure, function, and therapeutic potential. mdpi.comnih.gov

Rationale for Protecting Group Strategies in Fmoc-Based Peptide Synthesis

Fmoc-based SPPS is the predominant method for peptide synthesis today. nih.gov This strategy utilizes the base-labile 9-fluorenylmethoxycarbonyl (Fmoc) group to protect the α-amino group of the incoming amino acid. iris-biotech.dechempep.com The Fmoc group is stable under the acidic conditions used for final cleavage from the solid support but is readily removed by a mild base, typically piperidine (B6355638), to allow for the next coupling step. iris-biotech.dechempep.com

For amino acids with reactive side chains, like arginine, an additional "permanent" protecting group is required. iris-biotech.de This side-chain protecting group must be stable to the basic conditions used for Fmoc removal but cleavable at the end of the synthesis, usually with a strong acid like trifluoroacetic acid (TFA). iris-biotech.dechempep.com The 2,2,4,6,7-pentamethyldihydrobenzofuran-5-sulfonyl (Pbf) group is a widely used protecting group for the arginine side chain in Fmoc-SPPS. chempep.comadvancedchemtech.com It offers a good balance of stability during synthesis and efficient removal during the final cleavage step. chempep.com The use of protecting groups is essential to prevent side reactions involving the highly nucleophilic guanidinium group of arginine. researchgate.net

Overview of Research Trajectories for Fmoc-Arg(Pbf)-Gly-OH as a Specialized Building Block

The use of pre-formed dipeptide building blocks like this compound represents a strategic advancement in peptide synthesis. biosynth.comnumberanalytics.comiris-biotech.de Incorporating dipeptides can help to overcome challenges associated with the coupling of certain amino acid sequences, such as aggregation or difficult coupling reactions. chempep.comiris-biotech.de Research involving this compound is focused on several key areas:

Synthesis of Bioactive Peptides: This dipeptide is a key component in the synthesis of complex bioactive peptides for pharmaceutical research, including the development of targeted therapies. chemimpex.com

Drug Development: Its application extends to the design of peptide-based therapeutics, particularly for cancer and autoimmune diseases. chemimpex.com

Bioconjugation: The compound is utilized in processes to attach peptides to other molecules like antibodies or nanoparticles to create enhanced drug delivery systems. chemimpex.comchempep.com

Neuroscience Research: It is employed in the study of neuropeptides to understand signaling pathways and explore potential treatments for neurological disorders. chemimpex.com

By providing a pre-coupled Arg-Gly unit, this compound can streamline the synthesis process, potentially improving yields and purity of the final peptide product. chemimpex.combiosynth.com

Structure

2D Structure

Properties

IUPAC Name |

2-[[(2S)-5-[[amino-[(2,2,4,6,7-pentamethyl-3H-1-benzofuran-5-yl)sulfonylamino]methylidene]amino]-2-(9H-fluoren-9-ylmethoxycarbonylamino)pentanoyl]amino]acetic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C36H43N5O8S/c1-20-21(2)32(22(3)27-17-36(4,5)49-31(20)27)50(46,47)41-34(37)38-16-10-15-29(33(44)39-18-30(42)43)40-35(45)48-19-28-25-13-8-6-11-23(25)24-12-7-9-14-26(24)28/h6-9,11-14,28-29H,10,15-19H2,1-5H3,(H,39,44)(H,40,45)(H,42,43)(H3,37,38,41)/t29-/m0/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UQWAYVRPZYYLAX-LJAQVGFWSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=C(C2=C1OC(C2)(C)C)C)S(=O)(=O)NC(=NCCCC(C(=O)NCC(=O)O)NC(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35)N)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=C(C(=C(C2=C1OC(C2)(C)C)C)S(=O)(=O)NC(=NCCC[C@@H](C(=O)NCC(=O)O)NC(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35)N)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C36H43N5O8S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

705.8 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Advanced Synthetic Methodologies and Chemical Transformations

Strategies for the Preparation of Fmoc-Arg(Pbf)-Gly-OH

The synthesis of this compound is a multi-step process that demands careful control of protecting groups and reaction conditions to ensure high yield and purity. researchgate.net

Multi-Step Protection Strategies for Arginine Guanidino and Alpha-Amino Groups

The synthesis begins with the protection of the reactive groups of arginine. A common strategy involves first esterifying the carboxyl group of arginine. Following this, the α-amino group is typically protected with a tert-butyloxycarbonyl (Boc) group. The guanidino group is then protected with the 2,2,4,6,7-pentamethyldihydrobenzofuran-5-sulfonyl (Pbf) group. google.com The Pbf group is favored for its stability during synthesis and efficient removal under acidic conditions, typically with trifluoroacetic acid (TFA).

The α-amino group is protected by the 9-fluorenylmethyloxycarbonyl (Fmoc) group, which is orthogonal to the Pbf group and can be removed under mild basic conditions, usually with piperidine (B6355638). peptide.com This orthogonal protection scheme is fundamental to SPPS, allowing for the selective deprotection of the α-amino group for chain elongation without disturbing the side-chain protection. peptide.com The synthesis of Fmoc-Arg(Pbf)-OH itself can be complex, and impurities such as Fmoc-β-Ala-OH or dipeptides can arise during the introduction of the Fmoc group. nih.gov

| Protecting Group | Target Functional Group | Cleavage Condition |

| Fmoc | α-Amino | Base (e.g., piperidine) |

| Pbf | Guanidino | Acid (e.g., TFA) |

| Boc | α-Amino (intermediate) | Acid |

| Trt | Side chains (e.g., Asn, Gln, Cys, His) | Acid |

| tBu | Side chains (e.g., Asp, Glu, Ser, Thr, Tyr) | Acid |

Glycine (B1666218) Coupling Methodologies to Protected Arginine Derivatives

Once the protected arginine derivative, Fmoc-Arg(Pbf)-OH, is synthesized, the next step is its coupling with glycine. This peptide bond formation is a critical step that can be achieved through various activation methods. bachem.com A common approach involves the use of coupling reagents to activate the carboxyl group of Fmoc-Arg(Pbf)-OH, making it susceptible to nucleophilic attack by the amino group of glycine. bachem.comrsc.org

Common coupling agent systems include carbodiimides like N,N'-dicyclohexylcarbodiimide (DCC) or N,N'-diisopropylcarbodiimide (DIC) in combination with additives such as 1-hydroxybenzotriazole (B26582) (HOBt) or OxymaPure to minimize side reactions and racemization. bachem.comiris-biotech.de Other effective coupling reagents include uronium/aminium salts like HBTU, HATU, and PyBOP. rsc.orggoogle.com The choice of coupling reagent and conditions is crucial for achieving high coupling efficiency. For instance, using HBTU/HOBt in dimethylformamide (DMF) is a well-established method for this coupling reaction. rsc.org

Optimization of Reaction Conditions for Synthesis Efficiency and Yield

Maximizing the efficiency and yield of this compound synthesis requires careful optimization of several reaction parameters.

The choice of solvent significantly impacts the solubility of reactants, the rate of reaction, and the suppression of side reactions. chemrxiv.org Dimethylformamide (DMF) is a commonly used solvent in peptide synthesis due to its excellent solvating properties for protected amino acids and reagents. nih.gov However, concerns over its toxicity have led to the exploration of greener alternatives like N-butylpyrrolidinone (NBP). researchgate.netlu.se Studies have shown that solvent mixtures, such as DMF/DMSO, can sometimes improve coupling yields compared to using a single solvent. For dipeptide synthesis in general, polar protic solvents like methanol (B129727) and water have been shown to have a stabilizing effect on the transition state, kinetically facilitating peptide bond formation. chemrxiv.org The viscosity of the solvent can also play a role, with less viscous solvents potentially allowing for better penetration of reagents, especially in solid-phase synthesis. csic.es

| Solvent | Key Properties and Effects in Peptide Synthesis |

| DMF | Good solvating power, but has toxicity concerns. nih.govlu.se |

| NMP | Similar to DMF, but also facing regulatory restrictions. lu.se |

| NBP | A greener alternative to DMF, but can be more viscous. researchgate.netcsic.es |

| DCM | Often used for washing steps, but is a hazardous solvent. nih.gov |

| Methanol/Water | Protic solvents that can stabilize transition states in solution-phase synthesis. chemrxiv.org |

| THF | Can be used in combination with other solvents. |

| Acetonitrile (B52724) | Used in purification and analysis. nih.gov |

The selection of catalysts and reagents is paramount for an efficient synthesis. Phase-transfer catalysts, such as tetraethylammonium (B1195904) bromide (TEBA), have been employed to improve the synthesis of Fmoc-Arg(Pbf)-OH, achieving total yields between 53.2% and 72% by reducing the hydrolysis of Pbf-Cl.

In the coupling step, the choice of activating reagent and any additives is critical. For instance, using HATU with DIEA in DMF has been used to couple this compound in manual solid-phase synthesis. rsc.org Microwave-assisted synthesis has also emerged as a technique to accelerate peptide bond formation, significantly reducing reaction times. mdpi.com For example, using titanium tetrachloride (TiCl4) as a condensing agent in pyridine (B92270) under microwave irradiation can produce dipeptides in high yields within a much shorter timeframe compared to conventional heating. mdpi.com

Challenges in this compound Incorporation into Peptide Chains

Despite its utility, the incorporation of the Fmoc-Arg(Pbf)-OH unit into a growing peptide chain is not without its challenges. One of the most significant issues is the propensity of Fmoc-Arg(Pbf)-OH to undergo intramolecular cyclization to form an inactive δ-lactam. researchgate.net This side reaction not only reduces the yield of the desired peptide but also leads to the formation of deletion sequences (des-Arg peptides). researchgate.net

This problem can be particularly pronounced when using certain solvents like NBP, possibly due to its higher viscosity which may hinder the penetration of the coupling reagents. researchgate.netcsic.es To mitigate this, strategies such as in situ activation and performing the coupling at elevated temperatures (e.g., 45°C) have been developed. csic.es The elevated temperature helps to reduce the viscosity of NBP and accelerate the coupling reaction, thereby outcompeting the formation of the δ-lactam. csic.es

Furthermore, the bulky Pbf protecting group can cause steric hindrance, leading to slower coupling kinetics. google.com The cleavage of the Pbf group can also present challenges, sometimes requiring extended deprotection times, which can be detrimental to the quality of the final peptide, especially in the presence of sensitive residues like tryptophan. google.comthermofisher.com The cleaved Pbf group can also react with tryptophan side chains, a side reaction that can be suppressed by using Boc protection on the tryptophan indole (B1671886) nitrogen. google.comsigmaaldrich.com

Investigation of δ-Lactam Formation Mechanisms

A significant challenge during the coupling of Fmoc-Arg(Pbf)-OH, and by extension the dipeptide, is the intramolecular cyclization of the activated arginine residue to form a stable δ-lactam. rsc.orgcsic.es This side reaction consumes the activated amino acid, preventing its incorporation into the growing peptide chain and leading to the formation of deletion sequences. rsc.orgcsic.es The mechanism involves the activated carboxylic acid of the arginine moiety reacting with its own side-chain guanidine (B92328) group. rsc.org

The propensity for δ-lactam formation is influenced by several factors, including the choice of solvent and the protecting group on the arginine side chain. rsc.orgnih.gov Studies have shown that solvents like N-butylpyrrolidinone (NBP) can increase the tendency for δ-lactam formation compared to more polar solvents like N,N-dimethylformamide (DMF). rsc.orgcsic.es This is attributed to the lower polarity of NBP, which may not sufficiently solvate and stabilize the activated species, thus favoring intramolecular cyclization. In one study, using DMF instead of NBP reduced δ-lactam byproducts from over 50% to less than 2%.

The nature of the arginine side-chain protecting group also plays a critical role. A comparative study of Fmoc-Arg(Pbf)-OH, Fmoc-Arg(Boc)2-OH, and Fmoc-Arg(NO2)-OH revealed that Fmoc-Arg(Pbf)-OH has a notable tendency to form the δ-lactam. nih.govmdpi.com At 30 minutes into the activation, δ-lactam formation from Fmoc-Arg(Pbf)-OH was observed to be four times greater than that from the NO2-protected analogue. nih.govmdpi.com In contrast, Fmoc-Arg(Boc)2-OH showed the fastest rate of lactam formation, leading to significantly lower coupling efficiency. nih.govmdpi.com

Mitigating By-product Formation During Coupling

The primary by-product during the coupling of this compound is the δ-lactam. rsc.orgcsic.es Strategies to mitigate its formation are crucial for achieving high yields and purity of the target peptide. One common approach is to perform iterative or double couplings, though this is not cost-effective for large-scale synthesis. rsc.org

Solvent choice is a key factor in minimizing this side reaction. Higher polarity solvent mixtures, such as those containing dimethyl sulfoxide (B87167) (DMSO), have been shown to be advantageous. rsc.orgrsc.org For instance, switching from a less polar solvent mixture like NBP/1,3-dioxolane (DOL) to a more polar one like DMSO/DOL for the coupling step can significantly reduce the Arg-lactamisation side-product from 18% to just 2%. rsc.orgrsc.org

Temperature control is another critical parameter. While elevated temperatures can enhance coupling efficiency, they can also promote side reactions. researchgate.net For Fmoc-Arg(Pbf)-OH, lower coupling temperatures (below 55°C) are recommended to prevent the cyclization that leads to δ-lactam formation. Paradoxically, some studies show that higher temperatures (up to 60°C) can sometimes drive the coupling to near completion despite the risk of side reactions, though this requires careful optimization. csic.es

In-situ activation protocols have also been developed to counteract by-product formation, especially in viscous solvents like NBP. csic.es A split addition of the coupling reagent, such as N,N'-diisopropylcarbodiimide (DIC), can ensure that the activation and coupling proceed efficiently before significant δ-lactam formation can occur. csic.es

Influence of Steric Hindrance on Coupling Efficiency

The bulky 2,2,4,6,7-pentamethyldihydrobenzofuran-5-sulfonyl (Pbf) group on the arginine side chain can cause steric hindrance, which may impede coupling efficiency, particularly when coupling to a sterically hindered N-terminal amine on the peptide-resin. researchgate.netchempep.com This effect is compounded in sequences with multiple bulky residues. chempep.com

To overcome steric hindrance, elevated temperatures are often employed. For example, activating Fmoc-Arg(Pbf)-OH at 45°C can improve coupling efficiency for sterically hindered residues. Microwave-assisted SPPS is another technique used to enhance coupling rates and yields by overcoming steric barriers and reducing reaction times. chempep.com

The choice of coupling reagents and solvents also plays a role in mitigating steric hindrance. The use of pseudoproline dipeptides in the peptide sequence can reduce steric hindrance and facilitate the quantitative coupling of bulky residues like Arg(Pbf). Additionally, optimizing the solvent system to improve resin swelling and reagent diffusion can help overcome steric challenges. csic.es For instance, introducing a linker between the solid support and the target peptide can optimize the spatial environment and effectively reduce steric hindrance effects during synthesis. google.com

Optimization of Coupling and Deprotection Protocols in Research Synthesis

Advanced Coupling Reagent Systems (e.g., DIC/OxymaPure, HBTU/HOBt)

The choice of coupling reagent system is critical for the efficient incorporation of this compound while minimizing side reactions.

DIC/OxymaPure: This combination is widely used due to its high efficiency and low risk of racemization. bachem.com N,N'-Diisopropylcarbodiimide (DIC) is a carbodiimide (B86325) coupling agent, and OxymaPure (ethyl 2-cyano-2-(hydroxyimino)acetate) is an additive that suppresses side reactions and enhances coupling rates. bachem.com This system is particularly effective in solvents like NBP and DMF. Optimized protocols often involve pre-activation of the amino acid with DIC/OxymaPure before addition to the resin. For instance, a 1:1:1 molar ratio of Fmoc-Arg(Pbf)-OH:DIC:OxymaPure at 45°C has been shown to balance yield and purity.

HBTU/HOBt: The combination of O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (B91526) (HBTU) and 1-Hydroxybenzotriazole (HOBt) is another powerful and commonly used coupling system. google.com HBTU is an aminium-based coupling reagent that requires the presence of a non-nucleophilic base, such as N,N-diisopropylethylamine (DIPEA), for activation. bachem.com This system has demonstrated high coupling efficiency (93%) in solvents like DMA/DCM for Arg(Pbf) incorporation.

The table below summarizes the performance of different coupling systems in the context of Arg(Pbf) incorporation.

| Coupling System | Solvent | Temperature | Efficiency/Yield | Reference |

| DIC/OxymaPure | NBP | 45°C | 98% (with 1.2 eq) | |

| HBTU/HOBt | DMA/DCM | Room Temp | 93% | |

| COMU | N/A | Room Temp | High | researchgate.net |

| HATU/DIEA | N/A | 1 hr coupling | 98% |

Solvent Optimization for Enhanced Coupling Efficiency (e.g., N-butylpyrrolidinone, DMF/DMSO mixtures)

The solvent system significantly impacts resin swelling, reagent solubility, and reaction kinetics, thereby influencing coupling efficiency and side reactions.

N-butylpyrrolidinone (NBP): NBP has emerged as a greener alternative to traditional SPPS solvents like DMF. csic.es However, its higher viscosity can impair reagent diffusion. csic.es To counteract this, syntheses in NBP are often performed at elevated temperatures (e.g., 45°C) to reduce viscosity. csic.es While NBP can be effective, it may also increase the risk of δ-lactam formation, necessitating carefully optimized protocols. rsc.orgcsic.es

DMF/DMSO Mixtures: Mixtures of DMF and dimethyl sulfoxide (DMSO) have been shown to improve coupling yields compared to DMF alone. The addition of DMSO, a highly polar aprotic solvent, can enhance the solubility of reagents and peptide chains, preventing aggregation and incomplete reactions. chemrxiv.org Binary solvent mixtures with DMSO have also been found to mitigate Arg-lactamisation. rsc.orgrsc.org For example, a DMSO/DOL (4:6) mixture was shown to be highly effective in reducing this side reaction. rsc.orgrsc.org

The following table highlights the impact of different solvents on Arg(Pbf) coupling and side reactions.

| Solvent/Mixture | Key Finding | Reference |

| NBP | Increased tendency for δ-lactam formation compared to DMF. | rsc.org |

| DMF | Reduced δ-lactam byproducts to <2% compared to >50% in NBP. | |

| DMF/DMSO | Improved coupling yields compared to DMF alone. | |

| DMSO/DOL (4:6) | Reduced Arg-lactamisation from 18% to 2%. | rsc.orgrsc.org |

| Anisole/DMSO (17:3) | Identified as an ideal mixture for coupling in flow chemistry. | chemrxiv.org |

Temperature and Time Parameter Studies for Minimizing Side Reactions

Optimizing reaction temperature and time is a balancing act between achieving complete coupling and minimizing side reactions like δ-lactam formation and racemization.

Temperature: Elevated temperatures (e.g., 45-60°C) are often used to overcome steric hindrance and accelerate slow coupling reactions. However, higher temperatures can also increase the rate of undesirable side reactions. researchgate.net For Fmoc-Arg(Pbf)-OH, studies suggest that maintaining the temperature below 55°C can help prevent δ-lactam formation. In some cases, a higher temperature of 60°C in NBP resulted in 93% incorporation, but the active species was fully consumed within 30 minutes, highlighting the narrow window for successful coupling. csic.es Conversely, for some sterically hindered couplings, room temperature can yield better results than microwave heating, as elevated temperatures can favor intramolecular lactam formation over the desired intermolecular amide bond formation. researchgate.net

Time: The duration of the coupling reaction must be sufficient to ensure completion but short enough to limit the exposure of the activated amino acid to conditions that favor side reactions. For DIC/OxymaPure activations in NBP at 45°C, coupling times are typically in the range of 30 minutes to 2 hours. csic.esmdpi.com Monitoring the reaction progress is crucial to determine the optimal time. For instance, analysis of the reaction supernatant can indicate when the activated species has been consumed. csic.es Microwave-assisted synthesis can dramatically reduce coupling times to a matter of minutes, which can be beneficial in minimizing time-dependent side reactions.

The table below provides examples of optimized temperature and time parameters.

| Condition | Temperature | Time | Outcome | Reference |

| 1:1.2:1 ratio (Fmoc-Arg(Pbf)-OH:DIC:Oxyma) | 45°C | N/A | 98% yield, <2% side products | |

| Coupling in NBP with pre-conditioning | 45°C | 2 hours | 92.3% coupling | csic.es |

| Coupling in NBP | 60°C | 30 mins | 93% incorporation | csic.es |

| Microwave-assisted coupling | 30°C | 6 mins | 80.2% coupling |

Comparative Analysis of Pbf Cleavage Kinetics with Alternative Arginine Protecting Groups (e.g., Pmc, MIS, NO2)

Pbf vs. Pmc

The Pmc group was a significant improvement over earlier sulfonyl-based protectors like Mtr (4-methoxy-2,3,6-trimethylphenylsulfonyl), offering faster deprotection. nih.gov However, the Pbf group, introduced subsequently, was reported to be slightly more labile than Pmc. nih.gov The primary advantage of Pbf lies in its faster cleavage kinetics under standard trifluoroacetic acid (TFA) conditions. Generally, complete removal of the Pbf group is achieved within 1 to 2 hours using a standard 95% TFA solution. In contrast, the Pmc group often requires longer exposure to TFA, sometimes 2-3 hours or more, to ensure complete deprotection. This difference becomes more pronounced in peptides containing multiple arginine residues, where Pbf's faster removal is particularly beneficial. peptide.compeptide.com

Prolonged exposure to strong acid can promote side reactions. In peptides containing tryptophan, the carbocation generated from the Pmc group during cleavage can lead to significant alkylation of the tryptophan indole ring. peptide.com While scavengers can mitigate this, Pbf has been shown to reduce the extent of this side reaction. peptide.com One study demonstrated that after a 3-hour cleavage treatment with TFA, the use of Arg(Pbf) resulted in a 69% yield of the desired peptide, compared to only 46% when Arg(Pmc) was used. peptide.com

Pbf vs. MIS

The 1,2-dimethylindole-3-sulfonyl (MIS) group has been developed as a more acid-labile alternative to Pbf. ub.eduresearchgate.net Research indicates that the MIS group is considerably more susceptible to acid-catalyzed cleavage than Pbf. ub.edu This enhanced lability is a key advantage for the synthesis of acid-sensitive peptides or sequences rich in arginine, where minimizing TFA exposure time and concentration is crucial. researchgate.net

A direct comparative study highlighted this significant difference in cleavage rates. When a model peptide was treated with a 1:1 mixture of TFA and dichloromethane (B109758) (DCM), the MIS protecting group was completely removed within 30 minutes. nih.govresearchgate.net Under the identical conditions, only 4% of the Pbf-protected peptide was deprotected. nih.govresearchgate.net This demonstrates the substantially faster deprotection kinetics offered by the MIS group.

| Protecting Group | Cleavage Conditions | Time for Complete Cleavage | Cleavage Efficiency Comparison |

| Pbf | 95% TFA | 1–2 hours | Standard |

| Pmc | 95% TFA | ≥2–3 hours | Slower than Pbf |

| MIS | 1:1 TFA/DCM | 30 minutes | Significantly faster than Pbf (100% vs 4% cleavage in 30 min) nih.govresearchgate.net |

Pbf vs. NO2

The nitro (NO2) group represents a more classical approach to arginine protection, traditionally used in Boc/Bn chemistry. peptide.com Unlike the sulfonyl-based Pbf, Pmc, and MIS groups, which are cleaved by acidolysis with TFA, the NO2 group is stable under these conditions. peptide.comnih.gov Its removal requires a different chemical mechanism, typically reduction. Historically, this was achieved via catalytic hydrogenation or with strong acids like anhydrous HF. peptide.comnih.gov

Recent studies have revisited the NO2 group for use in Fmoc-SPPS, developing an on-resin deprotection strategy using stannous chloride (SnCl2) in a mild acidic solution at elevated temperatures (55 °C). nih.gov This provides an orthogonal deprotection scheme, where the side-chain protecting group can be removed while the peptide remains anchored to the resin and other acid-labile groups (like tBu) are intact. nih.gov

A direct kinetic comparison with Pbf under TFA is not applicable due to these mechanistic differences. However, a comparison of side reactions during synthesis is relevant. The formation of δ-lactam is a known side reaction during the coupling of Fmoc-Arg(Pbf)-OH. nih.gov Studies have shown that the use of Fmoc-Arg(NO2)-OH can significantly suppress this side reaction. In one experiment, after 30 minutes of coupling, the Pbf-protected arginine showed four times more δ-lactam formation (12%) compared to the NO2-protected equivalent. nih.gov While the final coupling efficiency after 120 minutes was comparable for both, the reduced potential for side-products makes the NO2 group an interesting option, particularly when combined with its orthogonal cleavage strategy. nih.gov

| Feature | Pbf | NO2 |

| Cleavage Chemistry | Acidolysis (TFA-based) | Reduction (e.g., SnCl2) nih.gov |

| Cleavage Conditions | Concurrent with resin cleavage (e.g., TFA/TIS/H2O) | Orthogonal to resin cleavage (e.g., SnCl2/HCl in 2-MeTHF, 55 °C) nih.gov |

| Kinetic Profile | Fast (1-2 hours) under strong acid | Dependent on reducing agent and conditions |

| Key Side Reaction | δ-lactam formation nih.gov | Lower tendency for δ-lactam formation vs. Pbf nih.gov |

Analytical and Characterization Methodologies for Research Purity and Structure

Advanced Chromatographic Techniques for Purity Assessment in Research Contexts

Chromatographic methods are central to evaluating the purity of Fmoc-Arg(Pbf)-Gly-OH, providing detailed insights into the presence of closely related impurities. High-Performance Liquid Chromatography (HPLC) is the primary technique, often supplemented by orthogonal methods to ensure a comprehensive purity profile.

High-Performance Liquid Chromatography (HPLC) for Impurity Profiling

Reversed-phase High-Performance Liquid Chromatography (RP-HPLC) is the standard method for assessing the purity of Fmoc-protected peptide fragments like this compound. bachem.com This technique separates the target compound from impurities based on differences in hydrophobicity. The stationary phase is typically a C18-modified silica (B1680970), which retains the hydrophobic this compound, while a polar mobile phase is used for elution. bachem.com

A gradient elution system is commonly employed, starting with a high concentration of an aqueous solvent (Solvent A), often water with 0.1% trifluoroacetic acid (TFA), and gradually increasing the concentration of an organic solvent (Solvent B), such as acetonitrile (B52724) (ACN) with 0.1% TFA. bachem.comgoogle.com The TFA acts as an ion-pairing agent to improve peak shape and resolution. Detection is typically performed using UV spectrophotometry at 210-220 nm, where the peptide bond absorbs, or at ~265 nm to specifically detect the Fmoc group. bachem.comcaymanchem.com High-purity samples of related Fmoc-amino acids, such as Fmoc-Arg(Pbf)-OH, are expected to show a purity level of ≥99% by HPLC. cem.com

Table 1: Illustrative RP-HPLC Parameters for Purity Analysis

| Parameter | Condition |

|---|---|

| Column | Octadecylsilane (C18) bonded silica, 3-5 µm particle size |

| Mobile Phase A | 0.1% (v/v) Trifluoroacetic Acid (TFA) in Water |

| Mobile Phase B | 0.1% (v/v) Trifluoroacetic Acid (TFA) in Acetonitrile (ACN) |

| Gradient | e.g., 5% to 95% B over 20-30 minutes |

| Flow Rate | ~1.0 mL/min |

| Detection | UV at 220 nm |

| Column Temp. | Ambient or controlled (e.g., 40°C) |

Potential impurities that can be identified by HPLC include starting materials, by-products from the coupling reaction, and degradation products. Common impurities in Fmoc-amino acid derivatives can include Fmoc-β-Ala-OH, Fmoc-dipeptides (e.g., Fmoc-Arg(Pbf)-Arg(Pbf)-OH), and side-chain unprotected Fmoc-amino acids. merckmillipore.comnih.gov

Orthogonal Methods for Resolving Purity Discrepancies

While RP-HPLC is a powerful tool, it may not resolve all impurities, especially those with similar hydrophobicity to the main compound. gyrosproteintechnologies.com Therefore, orthogonal methods, which separate compounds based on different chemical or physical principles, are employed for a more accurate purity assessment.

For protected peptides, ion-exchange chromatography (IEC) can serve as an effective orthogonal technique. xtalks.com IEC separates molecules based on their net charge. Since this compound possesses both acidic (carboxylic acid) and basic (guanidinium) groups, it can be analyzed using either cation or anion exchange chromatography under appropriate pH conditions. This allows for the separation of impurities that might co-elute with the main peak in RP-HPLC, such as deletion sequences or peptides with modifications that alter the charge but not significantly the hydrophobicity. xtalks.com

Another orthogonal strategy is a "catch-and-release" purification method. nih.gov This involves using capping agents during synthesis to terminate unreacted chains (truncation peptides) with a reactive tag. These tagged impurities can then be selectively removed by passing the crude product through a scavenger resin, a purification principle entirely different from chromatography. nih.gov Combining RP-HPLC with an orthogonal method like IEC provides a more complete and reliable assessment of the compound's purity. gyrosproteintechnologies.com

Quantitative Analysis of Free Amino Acid and Capping Agent Content

Impurities originating from the starting materials or synthesis process can impact the quality of this compound. Two critical types of impurities are free amino acids and capping agents.

Free Amino Acids: The presence of unreacted L-arginine or glycine (B1666218) can lead to the formation of undesired peptide sequences in subsequent synthesis steps. High-quality Fmoc-amino acid supplies specify a low content of free amino acids, often to a limit of ≤0.2%. merckmillipore.com Quantitative analysis of free amino acids can be performed using methods like gas chromatography (GC) after derivatization or through specific amino acid analysis techniques involving ion-exchange chromatography followed by post-column derivatization with ninhydrin. merckmillipore.com

Capping Agents: During peptide synthesis, capping agents like acetic anhydride (B1165640) are sometimes used to terminate unreacted peptide chains. Residual acetic acid in the Fmoc-amino acid starting materials can act as a chain terminator. Even trace amounts of acetic acid (e.g., 0.1%) can lead to significant capping (up to 5% per cycle) because it is highly reactive and couples more readily than a bulky Fmoc-amino acid. Specialized assays are required to detect and quantify acetate (B1210297), as it is often invisible to standard HPLC-UV methods.

Table 2: Common Process-Related Impurities and Control Limits

| Impurity Type | Example | Typical Specification Limit | Analytical Method |

|---|---|---|---|

| Free Amino Acid | L-Arginine, Glycine | ≤ 0.2% | GC, Amino Acid Analysis |

| Capping Agent | Acetic Acid | ≤ 0.02% | Specialized quantitative assays |

| Dipeptide Impurity | Fmoc-Arg(Pbf)-Arg(Pbf)-OH | ≤ 0.1% | HPLC |

Spectroscopic and Spectrometric Techniques for Structural Elucidation

Once the purity of this compound has been established, spectroscopic and spectrometric methods are used to confirm its molecular structure.

Mass Spectrometry (MS) for Molecular Ion Confirmation and By-product Detection

Mass spectrometry is an indispensable tool for confirming the identity of this compound by verifying its molecular weight. The compound has a molecular formula of C₃₆H₄₃N₅O₈S and a monoisotopic molecular weight of 705.82 g/mol . chemimpex.comiris-biotech.de

Using electrospray ionization (ESI), a soft ionization technique, the compound is typically observed as a protonated molecular ion [M+H]⁺. High-resolution mass spectrometry (HRMS) can provide a highly accurate mass measurement, which can be used to confirm the elemental composition.

Table 3: Expected Molecular Ions for this compound

| Ion Species | Formula | Calculated m/z |

|---|---|---|

| [M+H]⁺ | C₃₆H₄₄N₅O₈S⁺ | 706.2854 |

| [M+Na]⁺ | C₃₆H₄₃N₅NaO₈S⁺ | 728.2673 |

MS is also highly effective for detecting and identifying by-products. Potential impurities such as a dipeptide of glycine (Fmoc-Gly-Gly-OH) or arginine (Fmoc-Arg(Pbf)-Arg(Pbf)-OH), or the starting materials Fmoc-Arg(Pbf)-OH and Fmoc-Gly-OH, would be readily distinguishable by their different molecular weights.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Detailed Structural Validation

Nuclear Magnetic Resonance (NMR) spectroscopy provides the most detailed information about the chemical structure of this compound, confirming the connectivity of atoms and the presence of all constituent parts (Fmoc, Arg, Pbf, and Gly moieties). Both one-dimensional (¹H NMR) and two-dimensional (¹³C NMR) experiments are performed.

The ¹H NMR spectrum will show characteristic signals for each part of the molecule. Aromatic protons from the Fmoc and Pbf groups would appear in the downfield region (~7.0-8.0 ppm). The protons of the arginine and glycine backbone (α-CH, β-CH₂, etc.) and the methyl groups on the Pbf protector would be found in the upfield region.

The ¹³C NMR spectrum complements the proton data, showing distinct signals for the carbonyl carbons of the peptide bonds and the carboxylic acid, as well as for the aromatic and aliphatic carbons throughout the molecule. While specific spectral data for this compound is not widely published, analysis of similar structures, such as [Fmoc-Arg(Pbf)-Gly-Asp(tBu)]₃-GPS-1, provides expected chemical shift ranges. rsc.org

Table 4: Anticipated ¹H and ¹³C NMR Chemical Shift Ranges for Key Moieties in this compound

| Moiety | Atom Type | Expected ¹H Shift (ppm) | Expected ¹³C Shift (ppm) |

|---|---|---|---|

| Fmoc Group | Aromatic C-H | 7.3 - 7.8 | 120 - 144 |

| CH, CH₂ | 4.2 - 4.5 | 47, 67 | |

| Arginine | α-CH | ~4.3 | ~54 |

| β, γ-CH₂ | 1.6 - 1.9 | 25 - 29 | |

| δ-CH₂ | ~3.2 | ~41 | |

| Pbf Group | Aromatic C-H | ~6.9 | 120 - 158 |

| Methyl C-H | 0.8 - 2.5 | 18 - 28 | |

| Glycine | α-CH₂ | ~3.9 | ~44 |

| Carbonyls | C=O | N/A | 170 - 175 |

Note: Expected shifts are estimations based on similar compounds and can vary depending on the solvent and other experimental conditions.

By integrating data from these advanced chromatographic and spectroscopic methodologies, researchers can confidently establish the identity, purity, and structural integrity of this compound, ensuring its suitability as a high-quality building block for peptide synthesis.

Methodologies for Assessing Enantiomeric Purity

The assessment of enantiomeric purity is critical in peptide chemistry to ensure that the final peptide possesses the correct stereochemistry, which is fundamental to its biological activity and three-dimensional structure. For a dipeptide derivative like this compound, the chirality is determined by the L-arginine residue, as glycine is achiral. The presence of the D-enantiomer is considered a diastereomeric impurity. Various analytical techniques are employed to detect and quantify this enantiomeric impurity, with High-Performance Liquid Chromatography (HPLC) being the most prevalent and powerful method. pepdd.comphenomenex.com

High-Performance Liquid Chromatography (HPLC) with Chiral Stationary Phases (CSPs)

Direct enantioseparation by chiral HPLC is the preferred technique for determining the enantiomeric purity of Fmoc-protected amino acids and their derivatives. rsc.org This method avoids potential racemization that can occur during derivatization steps. The separation relies on the differential interaction between the enantiomers and a chiral stationary phase (CSP). phenomenex.com For Nα-Fmoc protected amino acids, several types of CSPs have proven effective.

Research has demonstrated the successful enantioseparation of various Nα-Fmoc amino acids, including the direct precursor Fmoc-Arg(Pbf)-OH, using polysaccharide-based and Cinchona alkaloid-derived CSPs. phenomenex.comnih.gov These CSPs create a chiral environment where the two enantiomers (L and D forms) form transient diastereomeric complexes with different stability, leading to different retention times and thus, separation. chiraltech.com

Detailed studies have compared the performance of different CSPs for the separation of Nα-Fmoc proteinogenic amino acids. For instance, Cinchona alkaloid-based zwitterionic (ZWIX) and weak anion-exchanger (QN-AX) type CSPs have been systematically evaluated. nih.gov The mobile phase composition, including the organic modifier (e.g., methanol), and additives like acids and bases, plays a crucial role in optimizing the retention and selectivity of the separation. rsc.orgnih.gov

Research Findings on Enantioseparation of Fmoc-Arg(Pbf)-OH

Specific chromatographic conditions and results for the enantioseparation of the chiral precursor, Fmoc-Arg(Pbf)-OH, have been published. This data is directly relevant for establishing a quality control method for this compound. A comparative study using quinine-based zwitterionic and anion-exchanger CSPs provides key separation parameters. nih.gov

| Chiral Stationary Phase (CSP) | Retention Factor (k₁) | Selectivity Factor (α) | Resolution (Rₛ) | Elution Order |

|---|---|---|---|---|

| ZWIX(+)™ | 24.39 | 1.65 | 9.95 | D < L |

| QN-AX™ | 27.50 | 1.33 | 5.26 | D < L |

Retention Factor (k₁): Indicates the retention of the first eluting enantiomer. Higher values mean longer retention.

Selectivity Factor (α): The ratio of the retention factors of the two enantiomers (k₂/k₁). A value greater than 1 is required for separation.

Resolution (Rₛ): Measures the degree of separation between the two enantiomer peaks. A value ≥ 1.5 indicates baseline separation. phenomenex.com

These results demonstrate that both the ZWIX(+)™ and QN-AX™ columns can effectively separate the D- and L-enantiomers of Fmoc-Arg(Pbf)-OH with high resolution, making them suitable for accurate purity assessment. nih.gov

Indirect Methods: Hydrolysis and Derivatization

An alternative, though less direct, approach involves the complete acid hydrolysis of the dipeptide to its constituent amino acids (arginine and glycine). The resulting amino acid mixture is then derivatized with a chiral reagent, such as Marfey's reagent (1-fluoro-2,4-dinitrophenyl-5-L-alanine amide, FDAA). researchgate.net This reaction creates diastereomers that can be readily separated using standard, non-chiral reversed-phase HPLC. researchgate.netacs.org The relative peak areas of the diastereomers corresponding to L-Arg and D-Arg allow for the precise quantification of the enantiomeric excess. While effective, this method is more time-consuming and carries a risk of inducing racemization during the hydrolysis step. mdpi.com

Spectroscopic and Other Methods

Applications of Fmoc Arg Pbf Gly Oh in Advanced Peptide Synthesis Research

Role in Solid-Phase Peptide Synthesis (SPPS) Methodologies

Fmoc-Arg(Pbf)-Gly-OH is a valuable reagent in Fmoc-based Solid-Phase Peptide Synthesis (SPPS), the predominant method for producing synthetic peptides. In SPPS, a peptide chain is assembled sequentially while one end is attached to an insoluble solid support. The Fmoc group protects the alpha-amino group of the dipeptide, preventing unwanted reactions during the coupling of subsequent amino acids. This protecting group is stable under coupling conditions but can be readily removed by a mild base, typically a solution of piperidine (B6355638) in a suitable solvent, allowing for the next amino acid to be added.

The Pbf group protects the reactive guanidino group of the arginine residue. This protection is crucial to prevent side reactions during peptide synthesis. The Pbf group is acid-labile and is typically removed during the final cleavage step, where the completed peptide is detached from the solid support using a strong acid like trifluoroacetic acid (TFA). The use of this compound as a dipeptide unit can enhance the stability and solubility of the growing peptide chain during synthesis. chemimpex.com

Assembly of Complex Peptide Sequences and Peptidomimetics

The incorporation of this compound is particularly advantageous in the synthesis of complex peptide sequences and peptidomimetics. As a dipeptide, it allows for the introduction of two amino acid residues in a single coupling step, which can be more efficient than the stepwise addition of single amino acids. biosynth.com This is especially beneficial for long or intricate sequences where cumulative yield is a concern. The properties of this dipeptide building block make it well-suited for solid-phase chemical synthesis, enabling the construction of not only natural peptides but also more complex molecules like proteins or nucleic acids. biosynth.com

Strategies for Overcoming Difficult Sequences in SPPS

Certain peptide sequences, often referred to as "difficult sequences," are prone to aggregation and incomplete coupling reactions during SPPS. These sequences can be rich in hydrophobic residues or contain specific motifs that lead to the formation of secondary structures on the resin, hindering reagent access. The use of pre-formed dipeptide units like this compound can be a strategic approach to mitigate these issues. By coupling a dipeptide, the problematic residue is introduced as part of a larger unit, which can disrupt the formation of inter-chain hydrogen bonds that lead to aggregation.

Research has focused on optimizing coupling conditions to improve the incorporation of sterically hindered residues like arginine. For instance, using coupling reagents such as DIC/Oxyma and performing the activation at elevated temperatures (e.g., 45°C) can enhance coupling efficiency. Furthermore, studies have explored the use of alternative "green" solvents like N-butylpyrrolidinone (NBP) to replace more hazardous solvents like DMF. researchgate.netresearchgate.netcsic.es While NBP's high viscosity can sometimes impair reagent penetration, strategies like in situ activation and elevated temperatures have been developed to successfully incorporate challenging building blocks like Fmoc-Arg(Pbf)-OH. researchgate.netcsic.es

Design of Peptide Arrays and Libraries utilizing this compound

Peptide arrays and libraries are powerful tools for drug discovery, diagnostics, and mapping protein-protein interactions. These technologies involve the parallel synthesis of a large number of different peptides on a single support. This compound can be a valuable component in the construction of such libraries.

The SPOT synthesis technique, for example, involves the delivery of activated amino acids to specific spots on a cellulose (B213188) membrane, allowing for the creation of peptide arrays. researchtrends.net Fmoc-based chemistry is the standard for this method. researchtrends.net The use of dipeptides like this compound in these high-throughput synthesis platforms can streamline the process and enable the creation of diverse libraries containing the Arg-Gly motif, which is a common feature in biologically active peptides. Microwave-assisted SPPS protocols have also been employed for the rapid assembly of peptide libraries, where optimized coupling and deprotection steps for residues like Fmoc-Arg(Pbf)-OH are crucial for success. nih.gov

Applications in Solution-Phase Peptide Synthesis Research

While SPPS is more common, solution-phase peptide synthesis (SolPS) remains a viable method, particularly for large-scale production of shorter peptides. In SolPS, all reactants are dissolved in a solvent. Research has demonstrated the applicability of Fmoc-protected amino acids, including Fmoc-Arg(Pbf)-OH, in solution-phase synthesis. nih.gov Recent advancements have focused on developing faster and more sustainable SolPS protocols. For instance, the use of biomimetic cyclic propylphosphonic anhydride (B1165640) (T3P®) as a coupling reagent has shown high efficiency and minimal side reactions for both N-Boc and N-Fmoc protected amino acids. nih.gov Such methods allow for the efficient coupling of building blocks like Fmoc-Arg(Pbf)-OH in solution, with the potential for easier scale-up compared to SPPS. nih.gov

Integration into Ligation Strategies (e.g., Native Chemical Ligation)

Native Chemical Ligation (NCL) is a powerful technique for synthesizing large peptides and proteins by joining two unprotected peptide fragments. One fragment must have a C-terminal thioester, and the other an N-terminal cysteine residue. While this compound is not directly used in the ligation step itself, it is instrumental in the SPPS synthesis of the peptide fragments that will later be used in NCL.

For example, a peptide fragment containing the Arg-Gly sequence can be synthesized using this compound via standard Fmoc-SPPS. rsc.orgnih.gov After the solid-phase synthesis is complete, the peptide is cleaved from the resin and deprotected, yielding a fragment ready for ligation. Research has demonstrated the use of Fmoc-Arg(Pbf)-OH in the synthesis of peptide fragments that are subsequently used in NCL to produce complex targets, including lipid-modified peptides and multimodified imaging probes. nih.govacs.org

Synthesis of Modified Peptides and Peptide Conjugates

This compound serves as a key building block in the synthesis of various modified peptides and peptide conjugates. chemimpex.com The ability to selectively deprotect the N-terminal Fmoc group while the Pbf group remains on the arginine side chain allows for site-specific modifications.

This dipeptide has been utilized in the solid-phase synthesis of peptide-metal complex conjugates, such as those containing platinum, which have potential antitumor activity. uni-regensburg.de In these syntheses, the peptide backbone is assembled using standard Fmoc chemistry, incorporating this compound, before a metal-chelating moiety is attached. uni-regensburg.de Similarly, it is used in creating peptide-based therapeutics and in bioconjugation processes where peptides are attached to other molecules like antibodies or nanoparticles to enhance drug delivery systems. chemimpex.com The synthesis of glycopeptides, where a carbohydrate moiety is attached to the peptide, also relies on Fmoc-SPPS, and building blocks like Fmoc-Arg(Pbf)-OH are used to construct the peptide portion. rsc.org

Peptide Thioester and Thioacid Synthesis Research

The synthesis of peptide thioesters and thioacids is a critical area of research as these molecules are key intermediates in native chemical ligation (NCL), a powerful technique for constructing large proteins. This compound can be incorporated into peptide sequences that are later converted into these valuable synthetic intermediates.

Research has demonstrated methods for the direct conversion of peptide hydrazides, synthesized using Fmoc-based SPPS, into N-terminal thiazolidine-containing peptide thioesters. rsc.org In these synthetic routes, dipeptides like this compound would be incorporated during the standard elongation cycles of SPPS. rsc.org The process involves building the desired peptide sequence on a resin, followed by specific chemical transformations to generate the thioester functionality. rsc.org

Table 1: Key Reagents in Peptide Thioester and Thioacid Synthesis

| Reagent/Technique | Purpose | Research Context |

|---|---|---|

| This compound | Building block for peptide sequence | Incorporation into peptide chains destined for thioester/thioacid conversion |

| Peptide Hydrazides | Precursors to peptide thioesters | Converted to N-terminal thiazolidine-containing peptide thioesters |

| Native Chemical Ligation (NCL) | Method for ligating peptide fragments | Key application for peptide thioesters and thioacids |

Bioconjugation Research Applications

Bioconjugation involves the covalent attachment of molecules, such as peptides, to other entities like antibodies, nanoparticles, or fluorescent probes. chemimpex.com This process is instrumental in developing targeted drug delivery systems, diagnostic tools, and novel biomaterials. The arginine residue, with its positively charged guanidinium (B1211019) group, can play a significant role in the binding, solubility, and cellular uptake of these conjugates. chempep.com

This compound is utilized in the synthesis of peptides designed for bioconjugation. chemimpex.com By incorporating this dipeptide into a sequence, researchers can ensure the correct placement of the arginine residue, which can later be deprotected to reveal its functional side chain. This is particularly relevant in the development of peptide-based therapeutics. For instance, peptides containing the Arg-Gly-Asp (RGD) motif are well-known for their ability to target integrins on cell surfaces, a property exploited in cancer therapy and imaging. beilstein-journals.org

Research has shown the use of Fmoc-protected amino acids, including Fmoc-Arg(Pbf)-OH, in the solid-phase synthesis of complex peptide segments that are subsequently conjugated to other molecules like nucleobases and saccharides. beilstein-journals.org These multi-component conjugates are investigated for their self-assembly properties and potential applications in areas like gene delivery. beilstein-journals.org

Table 2: Examples of Bioconjugation Applications

| Application Area | Role of Arginine-Containing Peptide | Example from Research |

|---|---|---|

| Targeted Drug Delivery | Enhances binding to cell surface receptors (e.g., integrins) and can improve solubility. | Synthesis of RGD-containing peptides for targeting integrins. beilstein-journals.org |

| Gene Delivery | The positive charge of arginine facilitates interaction with negatively charged DNA/RNA. | Conjugation of peptides to nucleobases to create novel gene delivery vehicles. beilstein-journals.org |

| Nanoparticle Functionalization | Peptides are attached to nanoparticles to improve their biocompatibility and targeting capabilities. | Use in creating peptide-nanoparticle conjugates for enhanced drug delivery systems. chemimpex.com |

Development of Pseudoproline-Containing Peptides

The synthesis of long or "difficult" peptide sequences can be hampered by problems like poor solubility and interchain aggregation, leading to low yields and purity. acs.org Pseudoproline dipeptides are valuable tools to overcome these challenges. They introduce a "kink" into the peptide backbone, disrupting the formation of secondary structures like β-sheets that are responsible for aggregation.

While this compound is not a pseudoproline itself, it is often used in the synthesis of peptide chains where pseudoproline dipeptides are also incorporated. For example, research on the synthesis of a challenging human growth hormone (hGH) derivative utilized pseudoprolines to improve the incorporation of bulky amino acid residues, including Fmoc-Arg(Pbf)-OH.

Table 3: Chemical Compounds Mentioned

| Compound Name | Abbreviation |

|---|---|

| This compound | |

| 9-fluorenylmethoxycarbonyl | Fmoc |

| 2,2,4,6,7-pentamethyldihydrobenzofuran-5-sulfonyl | Pbf |

| Trifluoroacetic acid | TFA |

| N-butylpyrrolidinone | NBP |

| Dimethylformamide | DMF |

| Fmoc-Ser(ψMe,Mepro)-OH | |

| Arg-Gly-Asp | RGD |

Fmoc Arg Pbf Gly Oh in Biomolecular and Chemical Biology Research

Design and Synthesis of Enzyme Substrates and Probes for Mechanistic Studies

The -Arg-Gly- sequence is a recognized cleavage site for numerous proteases, making Fmoc-Arg(Pbf)-Gly-OH a valuable precursor for creating tools to study enzyme function. Researchers utilize this dipeptide to synthesize fluorogenic substrates and activity-based probes (ABPs) that help elucidate the mechanisms and specificity of various enzymes, particularly proteases.

For instance, in the development of selective substrates for Human Neutrophil Serine Protease 4 (NSP4), a key step involves solid-phase synthesis where an arginine residue is attached to a fluorogenic moiety. nih.govplos.org While the specific dipeptide this compound isn't explicitly named as the starting material, the synthesis relies on coupling Fmoc-Arg(Pbf)-OH to a resin-bound fluorophore, a process for which the dipeptide would be well-suited to extend the peptide chain. nih.govplos.org The synthesis of combinatorial libraries to profile protease specificity often involves fixing the P1 position with arginine, a strategy that has been used to study a range of serine proteases. pnas.org The coupling efficiency of Fmoc-Arg(Pbf)-OH can be a critical factor in these syntheses. pnas.org

Similarly, the creation of irreversible inhibitors and probes for trypsin-like serine proteases (TLPs) involves the construction of peptide backbones containing arginine. frontiersin.org These syntheses often use Fmoc-Arg(Pbf)-OH as the source of the critical arginine residue, which is then incorporated into a larger sequence designed to covalently bind to the active site of the target enzyme. frontiersin.org

Table 1: Application in Enzyme Probe Synthesis

| Application Area | Target Enzyme Class | Role of Arg-Gly Motif | Synthetic Precursor | Research Goal | Citation |

|---|---|---|---|---|---|

| Fluorogenic Substrates | Serine Proteases (e.g., NSP4) | Recognition and cleavage site | Fmoc-Arg(Pbf)-OH | Determine enzyme specificity and activity | nih.govplos.org |

| Activity-Based Probes (ABPs) | Trypsin-Like Proteases (TLPs) | Specificity element for targeting active site | Fmoc-NArg(Pbf)-OH (an analogue) | Identify and profile active proteases | frontiersin.org |

| Combinatorial Libraries | Various Proteases | Fixed P1 residue to scan P2-P4 specificity | Fmoc-Arg(Pbf)-OH | Profile substrate specificity | pnas.org |

Investigation of Arginine-Containing Peptides in Post-Translational Modification Studies

Post-translational modifications (PTMs) are crucial for regulating protein function, and those involving arginine are of significant interest. This compound serves as a key starting material for synthesizing peptides that mimic or study these modifications.

Synthesis of Methylated Arginine Analogues

Arginine methylation is a widespread PTM that influences numerous biological processes, including gene expression and signal transduction. nih.gov To study the effects of this modification, researchers require peptides with precisely placed methylated arginine residues. Building blocks like Fmoc-L-Arg(Me,Pbf)-OH are commercially available and used in standard Fmoc-based SPPS to introduce N-omega-methylated arginine into peptide sequences. iris-biotech.deglpbio.com These derivatives allow for the creation of model peptides to investigate how methylation affects properties like RNA recognition or cellular uptake. iris-biotech.de The synthesis of Ac-Arg-NMe2, a di-N-methylated compound, has been achieved using Fmoc-N-Me-Arg(Pbf)-OH, demonstrating a route to creating specifically modified arginine residues for research. raineslab.com

Research on Arginylation and its Biological Implications

Glutamate (B1630785) arginylation is a PTM whose functional roles are actively being investigated. nih.gov The chemical synthesis of peptides containing this modification is essential for overcoming the limitations of enzymatic methods and enabling detailed biophysical and cellular studies. A key reagent developed for this purpose is Fmoc-Glu(Arg(Pbf)-OtBu)-OH, which is synthesized by coupling Fmoc-Glu-OAll with Arg(Pbf)-OtBu. nih.gov This specialized building block allows for the site-specific incorporation of an arginylated glutamate residue during SPPS. nih.gov Peptides synthesized using this method are instrumental in studying how arginylation affects protein folding and protein-protein interactions. nih.gov

Development of Peptides for Studying Protein-Protein Interactions

The arginine-glycine-aspartic acid (RGD) sequence is a well-known cell adhesion motif found in extracellular matrix proteins like fibronectin. reading.ac.uknih.gov It is recognized by integrins, a family of cell surface receptors, and this interaction mediates a wide range of cellular processes. Consequently, synthetic peptides containing the RGD motif are invaluable tools for studying and inhibiting these interactions.

This compound is a logical starting point for the SPPS of RGD-containing peptides. For example, the synthesis of Fmoc-RGDS and its scrambled control, Fmoc-GRDS, was accomplished using individual protected amino acids, including Fmoc-Arg(Pbf)-OH and Fmoc-Gly-OH, on a solid support. reading.ac.uk These peptides were then used to investigate how the RGD sequence influences peptide self-assembly and hydrogel formation. reading.ac.uk Similarly, research into multivalent RGD peptides for enhanced integrin binding has utilized Fmoc-Arg(Pbf)-OH in the synthesis of the linear peptide chains. whiterose.ac.uk These studies are crucial for understanding the molecular basis of cell adhesion and for designing therapeutics that can modulate these interactions. nih.govlifetein.com

Table 2: RGD Peptides in Protein-Protein Interaction Research

| Peptide Synthesized | Interacting Proteins | Research Focus | Key Building Blocks | Citation |

|---|---|---|---|---|

| Fmoc-RGDS | Integrins | Self-assembly and hydrogelation | Fmoc-Arg(Pbf)-OH, Fmoc-Gly-OH | reading.ac.uk |

| Linear RGD Peptides | Integrin αvβ3 | Integrin binding efficiency | Fmoc-Arg(Pbf)-OH | whiterose.ac.uk |

| GRGDNP | α5β1 Integrin | Modulation of myocyte contractile function | Not specified, but contains Arg-Gly motif | nih.gov |

Research into Peptide-Based Materials with Unique Properties

Fmoc-dipeptides are known to be excellent building blocks for creating self-assembling nanomaterials, particularly hydrogels. rsc.orgmanchester.ac.ukfrontiersin.org The self-assembly process is driven by a combination of π-π stacking from the aromatic Fmoc groups and hydrogen bonding between the peptide backbones. manchester.ac.uk These hydrogels are highly hydrated scaffolds with potential applications in tissue engineering and 3D cell culture. manchester.ac.uk

While many studies focus on simpler Fmoc-dipeptides, the principles extend to more complex sequences. The -Arg-Gly- motif, introduced via precursors like this compound, can be incorporated into larger peptide sequences designed to self-assemble into functional biomaterials. For example, Fmoc-RGD and Fmoc-RGDS have been shown to form self-supporting hydrogels composed of amyloid-like fibrils. reading.ac.ukresearchgate.net These materials are of particular interest because they combine the structural properties of the self-assembling peptide with the biological activity of the RGD motif, creating scaffolds that can support cell adhesion. researchgate.netresearchgate.net In one study, hydrogels formed from conjugates of nucleobases and RGD peptides were synthesized using Fmoc-amino acids, including those needed to form the Arg-Gly-Asp sequence, to create biostable materials for potential biomedical applications. nih.gov

Theoretical and Computational Investigations

Molecular Modeling and Simulation of Fmoc-Arg(Pbf)-Gly-OH and its Derivatives

Molecular modeling and simulation techniques are employed to explore the conformational landscape and dynamics of this compound. These in silico experiments provide a detailed view of the molecule's structure and its interactions with its environment, which are often difficult to obtain through experimental methods alone.

Molecular Dynamics (MD) Simulations: MD simulations are a cornerstone of molecular modeling, allowing researchers to observe the time-evolution of a molecular system. For this compound, a typical MD simulation would involve placing the molecule in a simulated solvent box (usually water) and calculating the forces between atoms over time to track their motion. These simulations can reveal:

Conformational Preferences: The peptide backbone and amino acid side chains are not static. MD simulations can identify the most stable or frequently adopted conformations of the molecule in solution.

Intramolecular Interactions: Key non-covalent interactions that stabilize the molecule's structure can be identified and quantified. These include hydrogen bonds within the peptide, and hydrophobic interactions involving the bulky Fmoc and Pbf groups. aip.org The π-π stacking potential between fluorenyl rings of the Fmoc group is a significant driver of intermolecular interactions. rsc.org

Solvation Effects: The interaction of the peptide with surrounding water molecules can be explicitly modeled, providing insights into its solubility and the hydration of different parts of the molecule.

Quantum Mechanical (QM) Calculations: QM methods, such as Density Functional Theory (DFT), provide a more accurate description of the electronic structure of a molecule. nih.gov While computationally more expensive than MD, QM calculations are invaluable for:

Accurate Geometries: Optimizing the molecular geometry of this compound to find its lowest energy structure.

Electronic Properties: Calculating properties like partial atomic charges, dipole moments, and molecular orbitals, which are crucial for understanding reactivity and intermolecular interactions.

Spectroscopic Predictions: Simulating spectroscopic data (e.g., NMR, IR spectra) that can be compared with experimental results to validate the computed structures.

Advanced simulation techniques like Replica Exchange Molecular Dynamics (REMD) can be used to enhance the sampling of the conformational space, which is particularly useful for complex molecules like this compound that may have many local energy minima. aip.org

Table 1: Representative Data from Molecular Dynamics Simulation of this compound This table presents illustrative data that could be obtained from a typical MD simulation.

| Parameter | Description | Illustrative Value |

|---|---|---|

| Radius of Gyration (Rg) | A measure of the molecule's compactness. | 0.85 ± 0.05 nm |

| Solvent Accessible Surface Area (SASA) | The surface area of the molecule accessible to a solvent. | 6.5 ± 0.3 nm² |

| Intramolecular H-bonds | Average number of hydrogen bonds within the molecule. | 2.1 ± 0.6 |

| RMSD (Backbone) | Root Mean Square Deviation from a reference structure, indicating conformational stability. | 0.3 ± 0.1 nm |

In Silico Analysis of Protecting Group Behavior and Side Reactions

The Fmoc and Pbf protecting groups are essential for directing the course of solid-phase peptide synthesis (SPPS), but their chemical behavior can also lead to challenges. Computational methods are increasingly used to predict and understand these behaviors.

Analysis of the Pbf Group: The 2,2,4,6,7-pentamethyldihydrobenzofuran-5-sulfonyl (Pbf) group is known for its bulk and its acid-lability. stanford.eduucl.ac.uk Computational studies can model the deprotection mechanism of the Pbf group from the arginine side chain. This typically involves:

Modeling Reaction Pathways: Using QM calculations to map the energy profile of the deprotection reaction in the presence of an acid like trifluoroacetic acid (TFA). This can help identify the transition state and activation energy, providing insights into the reaction kinetics.

Steric Hindrance Analysis: The significant steric bulk of the Pbf group can sometimes hinder coupling reactions in SPPS. unifi.it Molecular modeling can quantify this steric hindrance and help in optimizing coupling strategies, for instance, by predicting the accessibility of the reactive sites.

Analysis of the Fmoc Group: The fluorenylmethyloxycarbonyl (Fmoc) group is removed under basic conditions. While this is generally a clean reaction, side reactions can occur. In silico analysis can investigate:

Deprotection Mechanism: Modeling the E1cB elimination mechanism by which the Fmoc group is cleaved.

Side Reaction Propensity: Assessing the likelihood of side reactions such as the formation of dibenzofluorene (B14450075) adducts, especially under non-ideal conditions.

Computational approaches can also be used to study the transfer of a Pbf group to the indole (B1671886) moiety of tryptophan if it is present in the peptide sequence, a known side reaction in peptide synthesis. stanford.edu

Table 2: Computational Analysis of Protecting Group Properties This table illustrates the type of data that can be generated from computational studies on protecting groups.

| Protecting Group | Property Investigated | Computational Method | Illustrative Finding |

|---|---|---|---|

| Pbf | Deprotection Energy Barrier | QM (DFT) | 25 kcal/mol in simulated TFA |

| Pbf | Steric Hindrance | Molecular Modeling | High steric hindrance at the guanidinium (B1211019) group, potentially affecting coupling efficiency. |

| Fmoc | Cleavage Mechanism | QM (DFT) | Confirmation of E1cB elimination pathway. |

| Fmoc | π-π Stacking Energy | MD/QM | -10 to -15 kcal/mol, indicating a strong tendency for aggregation. |

Computational Approaches to Peptide Conformation and Aggregation Studies

A well-documented characteristic of Fmoc-protected amino acids and peptides is their propensity to self-assemble into ordered nanostructures, such as fibrils and gels. rsc.orgacs.org This aggregation is primarily driven by non-covalent interactions, including π-π stacking of the Fmoc groups and hydrogen bonding between peptide backbones. aip.org Computational studies are pivotal in elucidating the mechanisms of this aggregation.

Predicting Aggregation Propensity:

Coarse-Grained Models: Models like UNRES (UNited RESidue) simplify the representation of the peptide, allowing for longer simulation times to study the initial stages of aggregation in larger systems. researchgate.net These models can predict whether a peptide is likely to aggregate under certain conditions.

All-Atom Simulations: For more detailed insights, all-atom MD simulations can be used to study the self-assembly of multiple this compound molecules. These simulations can reveal the precise intermolecular interactions and structural arrangements (e.g., anti-parallel β-sheets) that stabilize the aggregates. aip.org

Characterizing Aggregated Structures: Once aggregates are formed in simulations, their structural properties can be analyzed in detail. This includes:

Secondary Structure Analysis: Determining the prevalence of secondary structure elements like β-sheets and α-helices within the aggregated peptides. rsc.org

Morphology Prediction: While challenging, simulations can provide insights into the early formation of fibrillar structures, which can be correlated with experimental observations from techniques like transmission electron microscopy (TEM). aip.org

Thermodynamic Analysis: Calculating the free energy of binding between peptides to understand the thermodynamic driving forces behind aggregation.

These computational approaches not only provide a fundamental understanding of the self-assembly process but can also guide the design of peptides with controlled aggregation properties for applications in biomaterials and nanotechnology.

Table 3: Key Intermolecular Interactions in Simulated Fmoc-Peptide Aggregates This table provides examples of interaction energies that can be calculated from simulations of peptide aggregation.

| Interaction Type | Description | Illustrative Energy (kcal/mol) |

|---|---|---|

| Fmoc-Fmoc π-π Stacking | Interaction between the aromatic fluorenyl rings of two Fmoc groups. | -12.5 |

| Backbone H-Bonding | Hydrogen bonds between the amide groups of the peptide backbones, forming β-sheets. | -4.5 per H-bond |

| Hydrophobic Interactions | Interactions between non-polar side chains and the Pbf group. | Variable, contributes to overall stability. |

| Electrostatic Interactions | Interactions involving the charged guanidinium group of arginine. | Can be repulsive or attractive depending on the arrangement. |

Future Research Directions and Emerging Trends

Development of Greener Synthetic Methodologies for Fmoc-Arg(Pbf)-Gly-OH and Analogs

The principles of green chemistry are increasingly being applied to peptide synthesis to mitigate environmental impact. acs.orgnih.gov Traditional methods often rely on hazardous solvents like N,N-dimethylformamide (DMF) and dichloromethane (B109758) (DCM), which are facing increasing regulatory scrutiny. gyrosproteintechnologies.comrsc.org Research is now focused on identifying and implementing more benign alternatives for the synthesis of peptide building blocks like this compound.

Key developments include:

Alternative Solvents: Scientists are investigating greener solvents to replace DMF and DCM. acs.orgrsc.org Promising candidates include 2-methyltetrahydrofuran (B130290) (2-MeTHF), cyclopentyl methyl ether (CPME), γ-valerolactone (GVL), and propylene (B89431) carbonate (PC). acs.orgacs.org Binary mixtures, such as dimethyl sulfoxide (B87167) (DMSO) and ethyl acetate (B1210297) (EtOAc), are also being explored to fine-tune solvent properties for optimal reaction conditions. gyrosproteintechnologies.comeuroapi.com For the synthesis of Fmoc-dipeptides, replacing DCM with 2-MeTHF has been shown to be effective. researchgate.net

Solvent Reduction and Recycling: Strategies to minimize solvent usage are paramount. This includes the implementation of solvent recycling systems for common solvents like acetonitrile (B52724) (ACN) and DMF. ambiopharm.com Another approach is the "in situ Fmoc removal" strategy, which combines the coupling and deprotection steps, potentially reducing solvent consumption by up to 75%. peptide.comrsc.org

Energy Efficiency: The adoption of energy-efficient equipment and isolation methods, such as crystallization and precipitation over lyophilization, contributes to a greener process. ambiopharm.com Microwave-assisted solid-phase peptide synthesis (SPPS) can also enhance reaction rates, leading to reduced energy consumption. chempep.com

| Green Chemistry Approach | Description | Relevance to this compound Synthesis |

| Safer Solvents | Replacement of hazardous solvents (e.g., DMF, DCM) with greener alternatives like 2-MeTHF, GVL, or binary mixtures (e.g., DMSO/EtOAc). gyrosproteintechnologies.comacs.org | The synthesis and purification of the dipeptide can be performed in less toxic and more environmentally friendly media. researchgate.net |

| Waste Reduction | Implementing solvent recycling systems and protocols that minimize reagent excess. ambiopharm.com | Reduces the overall process mass intensity (PMI) and environmental footprint of producing the dipeptide. rsc.org |

| In Situ Deprotection | Combining the Fmoc-deprotection step with the subsequent coupling reaction to reduce washing steps. peptide.com | Streamlines the synthesis of peptides containing the Arg-Gly motif, saving significant amounts of solvent. rsc.org |

| Aqueous Synthesis | Developing methods that allow for peptide synthesis to be conducted in water, the greenest solvent. acs.org | Overcoming the solubility challenges of Fmoc-protected amino acids in water is a major research goal. acs.org |

Integration with Automated Synthesis Platforms and High-Throughput Approaches

Automated peptide synthesizers have become standard tools in research and production, offering reproducibility and efficiency. The integration of this compound as a dipeptide building block into these platforms is a key trend. Using dipeptides can circumvent common problems encountered during stepwise synthesis, such as difficult coupling reactions or aggregation.

Automated platforms, like the Liberty Blue™ or PurePep™ Chorus, are being designed to be more flexible, accommodating a wider range of chemistries, including greener solvents. gyrosproteintechnologies.comchempep.com This allows for the optimization of protocols for incorporating challenging dipeptides like this compound, minimizing manual errors and accelerating the synthesis of complex peptides. chempep.com High-throughput synthesis, often employed in the generation of peptide libraries for drug discovery, benefits significantly from the use of pre-formed, quality-controlled dipeptide units. kobv.de

Exploration of Novel Protecting Groups for Arginine in Complex Peptide Architectures

While the Pbf group is widely used for protecting the arginine side chain, it is not without its drawbacks. nih.gov Its removal requires strong acidic conditions (e.g., trifluoroacetic acid, TFA), which can be detrimental to sensitive peptides. chempep.com Furthermore, the bulky nature of Pbf can sometimes lead to steric hindrance during coupling, and its cleavage can cause side reactions like sulfonation of tryptophan residues. chempep.comsigmaaldrich.com

This has spurred research into alternative protecting groups for arginine with improved properties. nih.gov

MIS (1,2-dimethylindole-3-sulfonyl): This group is reported to be more acid-labile than Pbf, allowing for deprotection under milder conditions. nih.govrsc.org It shows faster cleavage kinetics; the MIS group can be completely cleaved in 30 minutes, compared to only 4% cleavage for Pbf under the same conditions. nih.gov

(Boc)2: Using two tert-butoxycarbonyl groups for side-chain protection is another strategy. These groups can be removed with TFA-H₂O within an hour at room temperature. nih.gov

NO₂ (nitro): The nitro group is being revisited as a protecting group for arginine. It has been shown to prevent the formation of δ-lactam, a major side reaction during arginine incorporation. nih.govmdpi.com It can be removed under mild, reductive conditions, offering an orthogonal strategy to acid-labile groups. mdpi.com

| Protecting Group | Structure | Cleavage Conditions | Key Advantages | Key Disadvantages |